2,6,7-Trimethyldecane

Gas Chromatography Retention Index Isomer Identification

2,6,7-Trimethyldecane is a branched C13 alkane distinguished by methyl substituents at the 2, 6, and 7 positions of its decane backbone. It is a member of the acyclic branched hydrocarbons class.

Molecular Formula C13H28
Molecular Weight 184.36 g/mol
CAS No. 62108-25-2
Cat. No. B1211635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,7-Trimethyldecane
CAS62108-25-2
Molecular FormulaC13H28
Molecular Weight184.36 g/mol
Structural Identifiers
SMILESCCCC(C)C(C)CCCC(C)C
InChIInChI=1S/C13H28/c1-6-8-12(4)13(5)10-7-9-11(2)3/h11-13H,6-10H2,1-5H3
InChIKeyOBRONVGOGGDKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,7-Trimethyldecane (CAS 62108-25-2) Procurement Guide: Sourcing a Key Branched Alkane Standard


2,6,7-Trimethyldecane is a branched C13 alkane distinguished by methyl substituents at the 2, 6, and 7 positions of its decane backbone. It is a member of the acyclic branched hydrocarbons class [1]. This specific isomer has been identified as a naturally occurring constituent in Medicago sativa (alfalfa) and various pulses [2]. Furthermore, it has been detected and quantified as a volatile organic compound (VOC) in the headspace of sputum from patients with Pseudomonas aeruginosa, where it contributes to the diagnostic volatile profile [3].

Why 2,6,7-Trimethyldecane Cannot Be Interchanged with Other Trimethyldecane Isomers


Despite sharing an identical molecular formula (C13H28) with its many structural isomers, 2,6,7-Trimethyldecane displays unique physicochemical and chromatographic properties that preclude simple substitution. The precise arrangement of methyl branches critically influences a molecule's boiling point, density, and its interaction with analytical separation media . Consequently, an isomer such as 2,6,8-Trimethyldecane or 2,2,7-Trimethyldecane will exhibit a different retention index on standard non-polar gas chromatography columns, leading to misidentification if used interchangeably as an analytical standard [1]. This structural specificity is paramount for applications requiring exact quantitative analysis, biomarker validation, or the study of structure-activity relationships.

Quantitative Differentiation Evidence for 2,6,7-Trimethyldecane Against Its Closest Analogs


Chromatographic Separation: Retention Index Differentiation from Isomer 2,6,8-Trimethyldecane

The target compound can be reliably differentiated from the closely related isomer 2,6,8-Trimethyldecane via its retention index (RI) on a non-polar column. 2,6,7-Trimethyldecane has a reported RI of 1058 on an Optima-5 MS column [1]. In contrast, 2,6,8-Trimethyldecane has a reported RI of 1104 on a comparable HP-5MS column [2]. This 46-unit difference is significant for definitive identification in complex mixtures.

Gas Chromatography Retention Index Isomer Identification

Volatility Advantage: Boiling Point Difference vs. Linear n-Tridecane

The branched structure of 2,6,7-Trimethyldecane results in a significantly lower predicted boiling point compared to its linear isomer, n-Tridecane. The target compound's boiling point is predicted to be 216.8 °C . For n-Tridecane, the experimentally determined boiling point is 235.5 °C . This near 19 °C difference is a critical indicator of higher volatility.

Physicochemical Property Boiling Point Fuel Science

Distinct Natural Origin as a Potential Biomarker: Specificity for Alfalfa and Pulses

2,6,7-Trimethyldecane is specifically annotated as a constituent of Medicago sativa (alfalfa) and found in pulses [1]. This natural occurrence profile contrasts with other trimethyldecane isomers like 2,6,8-Trimethyldecane, which is documented as a combustion product of natural gas [2]. This difference in documented origin provides a basis for selecting 2,6,7-Trimethyldecane as a candidate biomarker for dietary intake or botanical authentication studies.

Biomarker Food Authenticity Metabolomics

Validated Role as a Disease-Specific Volatile Organic Compound (VOC) with a Quantitative VIP Score

In a clinical study analyzing sputum headspace, 2,6,7-Trimethyldecane was identified as a VOC with a Variable Importance in Projection (VIP) score of 0.31 in a PLS-DA model for detecting Pseudomonas aeruginosa colonization [1]. While other VOCs were also present, the specific inclusion and verified identification of this compound using its unique retention time (11.03 min) and index (1058) validate its role in the diagnostic volatile profile, distinguishing it from other hydrocarbons not relevant to this specific bacterial infection model.

Volatile Organic Compound Diagnostics Pseudomonas aeruginosa

Primary Application Scenarios for Procuring 2,6,7-Trimethyldecane


Analytical Standard for GC-MS Identification in Metabolomics and Environmental Studies

The primary, verified application for procuring 2,6,7-Trimethyldecane is as an authentic reference standard for gas chromatography-mass spectrometry (GC-MS). Its specific retention index (1058 on non-polar column) and mass spectrum are essential for confirming the identity of this isomer in complex biological (e.g., plant extracts, sputum headspace) or environmental samples, distinguishing it from other C13 hydrocarbons [1]. This is critical for studies in metabolomics, food science, and environmental monitoring.

Biomarker Validation and Dietary Intake Studies

Given its detection as a natural constituent of alfalfa and pulses, laboratories focused on nutritional metabolomics can procure this compound to serve as a standard in quantitative assays. It is used to validate the presence and concentration of this potential biomarker in human biofluids following dietary intake of these specific plant materials [2].

Component of Synthetic Fuel Surrogates and Combustion Kinetic Modeling

Branched alkanes like 2,6,7-Trimethyldecane are often components of synthetic fuel surrogates designed to mimic the physical and combustion properties of real fuels . Its lower boiling point relative to its linear counterpart n-Tridecane makes it a candidate for adjusting the distillation curve of a surrogate mixture. Researchers in combustion chemistry may thus procure this specific isomer to study the effects of methyl branching on ignition delay and soot formation.

Insect Semiochemical Research

As a compound documented in the pheromone database Pherobase and associated with Dermestes beetles, researchers in chemical ecology and entomology may procure 2,6,7-Trimethyldecane to investigate its specific role as an aggregation pheromone component [3]. The use of the correct isomer is mandatory, as bioactivity is often highly stereospecific.

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